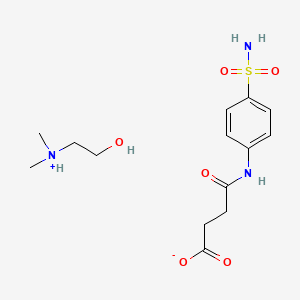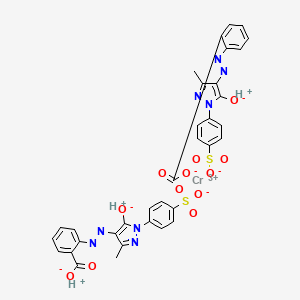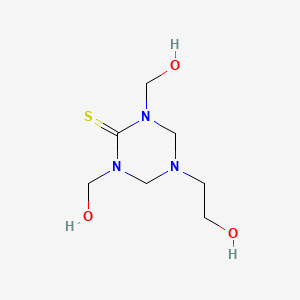
Methyl 2-bromodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromodecanoate is an organic compound with the molecular formula C11H21BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its bromine atom attached to the second carbon of the decanoate chain, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl decanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or light to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .
Another method involves the reaction of decanoic acid with thionyl chloride (SOCl2) to form decanoyl chloride, which is then treated with methanol (CH3OH) to yield methyl decanoate. The final bromination step is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to produce this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also involve the use of safer and more environmentally friendly brominating agents to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), to form corresponding substituted products.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) are used.
Major Products
Nucleophilic Substitution: Products include methyl 2-hydroxydecanoate, methyl 2-cyanodecanoate, and various amine derivatives.
Reduction: The major product is methyl decanoate.
Elimination: The major product is 2-decene.
Scientific Research Applications
Methyl 2-bromodecanoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 2-bromodecanoate primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce different functional groups into the decanoate chain .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorodecanoate: Similar in structure but with a chlorine atom instead of bromine.
Methyl 2-iododecanoate: Contains an iodine atom, which is more reactive than bromine due to its larger size and better leaving group ability.
Methyl 2-fluorodecanoate: Contains a fluorine atom, which is less reactive due to the strong carbon-fluorine bond.
Uniqueness
Methyl 2-bromodecanoate is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its bromine atom provides a good balance between reactivity and stability, allowing for controlled and selective reactions .
Properties
CAS No. |
7357-56-4 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
methyl 2-bromodecanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9H2,1-2H3 |
InChI Key |
BTVBXISZWGMHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
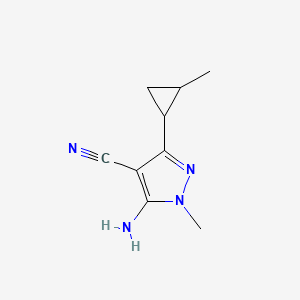
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)
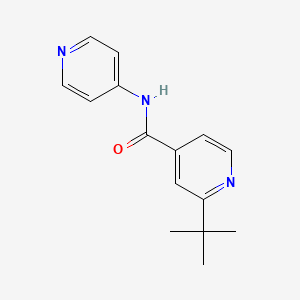

![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
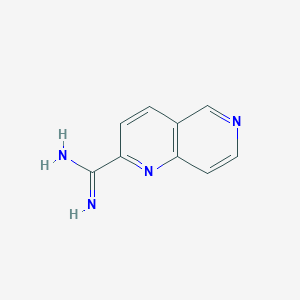
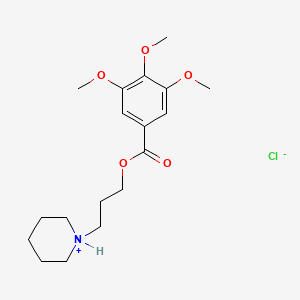
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
